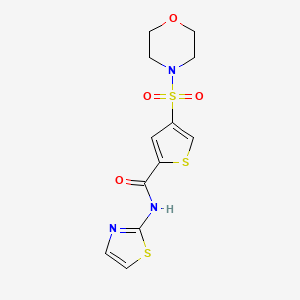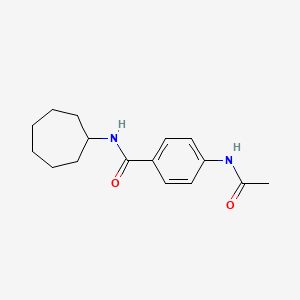![molecular formula C15H16N6OS2 B5536169 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5536169.png)
2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide involves multi-step reactions that start from key starting reagents such as 3-amino-1-phenylthiourea. The process includes steps like thionation, alkylation, hydrazinolysis, and nucleophilic addition leading to the formation of S-derivatives of 1,2,4-triazole-3-thione, which are then further reacted to introduce the thiadiazole fragment (Hotsulia & Fedotov, 2019).
Molecular Structure Analysis
X-ray crystallography has been employed to elucidate the molecular structure of related compounds, revealing intricate details about their crystalline forms and confirming their synthesized structures through spectral data analysis (Dong et al., 2002).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, leading to the formation of a wide range of derivatives with potential biological activities. Their reactivity can be tailored by substituting different groups, enabling the synthesis of compounds with desired chemical properties (Joshi et al., 1986).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystalline structure, have been determined using various analytical techniques. Such properties are crucial for understanding the compound's behavior in different environments and for further applications (Dani et al., 2013).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and potential biological activity, are predicted using computer-assisted models and confirmed through in vitro and in vivo studies. These analyses help in understanding the compound's interactions at the molecular level and its suitability for further development (Gomha et al., 2017).
Applications De Recherche Scientifique
Anticancer Activity
A study by Gomha et al. (2017) synthesized a novel series of pharmacophores containing thiazole moiety, showing potent anticancer agents. This research highlights the importance of heterocyclic compounds like thiazole and 1,3,4-thiadiazole in developing anticancer therapies (Gomha et al., 2017).
Antibacterial Activity
Research by Tumosienė et al. (2012) involved synthesizing azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives, demonstrating good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).
Antioxidant Activity
A 2020 study by Tumosienė et al. showed that novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives exhibited significant antioxidant activity, surpassing well-known antioxidants like ascorbic acid (Tumosienė et al., 2020).
Synthesis and Properties
Hotsulia and Fedotov (2019) optimized the synthesis of S-derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione, predicting potential biological activity and setting the stage for further studies in vivo and in vitro (Hotsulia & Fedotov, 2019).
Antimicrobial Activities
A study by Nassar et al. (2018) synthesized thiophene-2-carbonyl isothiocyanate derivatives, which exhibited antitumor and antimicrobial activities against human tumor cell lines and microbes (Nassar et al., 2018).
Potential Against COVID-19
Rashdan et al. (2021) synthesized novel thiadiazole based molecules with 1,2,3-triazole moiety, demonstrating potential antiviral activity against COVID-19 through inhibition of the main coronavirus protease (Rashdan et al., 2021).
Propriétés
IUPAC Name |
2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS2/c1-9(13(22)16-14-19-18-11(3)24-14)23-15-20-17-10(2)21(15)12-7-5-4-6-8-12/h4-9H,1-3H3,(H,16,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOPVUBXWNEFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SC(C)C(=O)NC3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5536104.png)
![6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate](/img/structure/B5536112.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5536140.png)
![N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline](/img/structure/B5536146.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5536151.png)

![methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5536168.png)
![6-{[3-(propoxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5536170.png)

![2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5536190.png)